molecular formula C16H15N3O2 B1663122 4-methyl-3-[4-(4-oxopyridin-1-yl)phenyl]-4,5-dihydro-1H-pyridazin-6-one CAS No. 112127-66-9

4-methyl-3-[4-(4-oxopyridin-1-yl)phenyl]-4,5-dihydro-1H-pyridazin-6-one

Cat. No. B1663122
M. Wt: 281.31 g/mol
InChI Key: OOTPDLYEDHRWNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-[4-(4-oxopyridin-1-yl)phenyl]-4,5-dihydro-1H-pyridazin-6-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MPDPH, and it is a pyridazinone derivative that has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of MPDPH is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to a decrease in the production of certain inflammatory mediators, which can help reduce inflammation.

Biochemical And Physiological Effects

MPDPH has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and improve cognitive function. It has also been shown to have antipsychotic effects in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using MPDPH in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is the lack of knowledge about its mechanism of action, which makes it difficult to fully understand its potential applications.

Future Directions

For research could include studying its potential as an anti-inflammatory agent, exploring its antipsychotic effects, and investigating its potential as a therapeutic agent for other diseases. Additionally, further studies could be conducted to better understand its mechanism of action and to identify any potential side effects.

Scientific Research Applications

MPDPH has been the subject of scientific research due to its potential applications in various fields. One of the applications of MPDPH is in the field of medicinal chemistry, where it has been studied for its potential as an antipsychotic drug. This compound has also been studied for its potential as an anti-inflammatory agent.

properties

CAS RN

112127-66-9

Product Name

4-methyl-3-[4-(4-oxopyridin-1-yl)phenyl]-4,5-dihydro-1H-pyridazin-6-one

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

4-methyl-3-[4-(4-oxopyridin-1-yl)phenyl]-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C16H15N3O2/c1-11-10-15(21)17-18-16(11)12-2-4-13(5-3-12)19-8-6-14(20)7-9-19/h2-9,11H,10H2,1H3,(H,17,21)

InChI Key

OOTPDLYEDHRWNL-UHFFFAOYSA-N

SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CC(=O)C=C3

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CC(=O)C=C3

synonyms

SKF-95654;  4,5-Dihydro-5-methyl-6-(4-(4-oxo-1(4H)-Pyridinyl)phenyl)-3(2H)-Pyridazinone;  4-Methyl-3-[4-(4-oxopyridin-1-yl)phenyl]-4,5-dihydro-1H-pyridazin-6-one

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred mixture of 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone (1.0 g), 4H-pyran-4-one (0.52 g), water (20 ml), and concentrated hydrochloric acid (0.41 ml) was heated under reflux for 31/2 hours. The resultant solid was dissolved in the minimum of hot water and the solution was neutralised with aqueous ammonia to give the crude product, 1.16 g, m.p. 249°-256° C. The product was recrystallised first from water to which a little 2N NaOH was added, and then from water alone to give the pure title compound, 0.82 g, m.p. 254°-256° C. (after melting and resolidifying at about 150° C.).
Quantity
1 g
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reactant
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0.52 g
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reactant
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0.41 mL
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reactant
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20 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Hydrazine hydrate (1.8 g) was added to a suspension of 3-[4-(4-oxo-1,4-dihydropyridin-1-yl)benzoyl]butanoic acid (5 g) in water (60 ml). The resulting solution was stirred under reflux for 2 hours and cooled to afford the title compound as a pale yellow solid, 4.45 g, m.p. 255°-258° C.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
3-[4-(4-oxo-1,4-dihydropyridin-1-yl)benzoyl]butanoic acid
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone (101 mg), 1,5-bis(dimethylamino)-1,4-pentadien-3-one (84 mg) and hydrochloric acid (1N, 0.5 ml) in water (1.5 ml) was stirred at room temperature for 4 hours. More hydrochloric acid (1N, 0.5 ml) was added and the reaction mixture was stirred at room temperature for 18 hours and then under reflux for 4 hours to afford a quantity of red insoluble material. The hot aqueous solvent was decanted off from the insoluble material, was allowed to cool and was seeded to afford the title compound, 41 mg, m.p. 245°-249° C.
Quantity
101 mg
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reactant
Reaction Step One
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84 mg
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reactant
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0.5 mL
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reactant
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Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-3-[4-(4-oxopyridin-1-yl)phenyl]-4,5-dihydro-1H-pyridazin-6-one
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4-methyl-3-[4-(4-oxopyridin-1-yl)phenyl]-4,5-dihydro-1H-pyridazin-6-one
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4-methyl-3-[4-(4-oxopyridin-1-yl)phenyl]-4,5-dihydro-1H-pyridazin-6-one
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4-methyl-3-[4-(4-oxopyridin-1-yl)phenyl]-4,5-dihydro-1H-pyridazin-6-one
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4-methyl-3-[4-(4-oxopyridin-1-yl)phenyl]-4,5-dihydro-1H-pyridazin-6-one
Reactant of Route 6
4-methyl-3-[4-(4-oxopyridin-1-yl)phenyl]-4,5-dihydro-1H-pyridazin-6-one

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